Acid-PEG1-t-butyl ester
CAS No.: 2086689-08-7
Cat. No.: VC0517045
Molecular Formula: C10H18O5
Molecular Weight: 218.25
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2086689-08-7 |
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Molecular Formula | C10H18O5 |
Molecular Weight | 218.25 |
IUPAC Name | 3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid |
Standard InChI | InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12) |
Standard InChI Key | ZDYGOKORAHMWLC-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCC(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structure
Acid-PEG1-t-butyl ester, with the CAS number 2086689-08-7, is a PEG linker containing a t-butyl protected carboxyl group with a terminal carboxylic acid . The compound has the molecular formula C10H18O5 and a molecular weight of 218.25 g/mol . Its IUPAC name is 3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid. The structure consists of a short PEG chain that connects a free carboxylic acid group on one end to a t-butyl-protected carboxyl group on the other end.
Physical and Chemical Properties
The compound exhibits several important physical and chemical properties that make it suitable for various applications in bioconjugation and pharmaceutical research, as summarized in Table 1.
Functional Characteristics
Terminal Carboxylic Acid Group
The terminal carboxylic acid group of Acid-PEG1-t-butyl ester is highly reactive and can undergo various chemical transformations. It readily reacts with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) to form stable amide bonds . This reactivity is particularly useful in bioconjugation reactions with biomolecules containing accessible amine groups, such as proteins, peptides, and antibodies.
t-Butyl Protected Carboxyl Group
The t-butyl protected carboxyl group serves as a masked functional handle that can be selectively deprotected under acidic conditions to reveal another carboxylic acid group . This orthogonal protection strategy allows for stepwise synthetic approaches in complex bioconjugation protocols. The t-butyl group is typically removed using trifluoroacetic acid (TFA) or other strong acids, resulting in a bifunctional PEG linker with two available carboxylic acid groups.
PEG Spacer
The PEG spacer in Acid-PEG1-t-butyl ester enhances the compound's solubility in aqueous media, which is crucial for bioconjugation reactions involving biomolecules . The hydrophilic nature of the PEG chain also contributes to the improved pharmacokinetic properties of the resulting bioconjugates by increasing their water solubility and reducing immunogenicity.
Applications in Bioconjugation and Pharmaceutical Research
Drug Delivery Systems
Acid-PEG1-t-butyl ester has found extensive applications in the development of advanced drug delivery systems. The compound serves as a non-cleavable linker in various bioconjugates, where it facilitates the attachment of therapeutic agents to carrier molecules . The hydrophilic PEG spacer improves the aqueous solubility of hydrophobic drugs, enhancing their bioavailability and pharmacokinetic profiles.
Antibody-Drug Conjugates
In the field of antibody-drug conjugates (ADCs), Acid-PEG1-t-butyl ester has been utilized as a component in linker systems that connect cytotoxic payloads to antibodies . The terminal carboxylic acid enables conjugation to antibodies through accessible lysine residues, while the protected carboxyl group can be deprotected and further functionalized for attachment to therapeutic agents.
Peptide and Protein Modification
The compound is widely used in peptide and protein modification strategies. Research has shown its utility in improving the pharmacological properties of peptide-based therapeutics through PEGylation . In these applications, the carboxylic acid group of Acid-PEG1-t-butyl ester reacts with primary amines on peptides or proteins, while the protected carboxyl group can be later deprotected for additional modifications or attachments.
Comparison with Similar Compounds
Related PEG Derivatives
Acid-PEG1-t-butyl ester belongs to a broader family of PEG-based linkers that include various functional groups. Some related compounds include:
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Amino-PEG1-t-butyl ester (CAS: 1260092-46-3): Contains an amino group instead of a carboxylic acid, reactive with carboxylic acids, activated NHS esters, and carbonyls .
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Propargyl-PEG1-SS-PEG1-t-butyl ester (CAS: 1807518-78-0): Features a propargyl group and a disulfide bond, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
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Ald-PEG1-t-butyl ester (CAS: 2100306-48-5): Contains an aldehyde group that can react with amines to form Schiff bases or with hydrazides to form hydrazones.
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Alkyne-ethyl-PEG1-t-Butyl ester (CAS: 2100306-55-4): Incorporates an alkyne functional group for click chemistry applications .
Advantages and Limitations
Compared to other PEG derivatives, Acid-PEG1-t-butyl ester offers several advantages:
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Dual functionality: The presence of both a reactive carboxylic acid and a protected carboxyl group allows for orthogonal chemical transformations.
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Enhanced solubility: The PEG spacer improves solubility in aqueous media, facilitating bioconjugation reactions.
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Selective deprotection: The t-butyl ester can be selectively deprotected under acidic conditions, providing controlled access to an additional functional handle.
Future Perspectives and Research Directions
The versatility of Acid-PEG1-t-butyl ester suggests promising applications in emerging areas of bioconjugation chemistry, drug delivery, and pharmaceutical research. Future research directions may include:
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Development of novel drug delivery systems utilizing the dual functionality of the compound.
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Exploration of its potential in creating targeted therapies for various diseases, including cancer.
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Investigation of its role in modifying biological molecules for improved stability and pharmacokinetic properties.
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Integration into advanced bioconjugation strategies for the development of next-generation therapeutics.
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